molecular formula C17H15N5O B11137498 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B11137498
M. Wt: 305.33 g/mol
InChI Key: AALUIMJZRQMAQF-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is a synthetic small molecule designed for pharmacological and chemical biology research. This compound features a hybrid architecture, incorporating both a benzimidazole and an indazole pharmacophore, two heterocyclic scaffolds renowned for their broad and significant biological activities . The strategic fusion of these privileged structures in a single molecule is intended to probe synergistic effects and explore novel biological interactions, particularly in the realm of infectious disease and cancer research . Benzimidazole derivatives are extensively documented for their antimicrobial and antiproliferative properties. They exhibit activity by targeting critical bacterial proteins, such as FtsZ, which is essential for cell division, and pyruvate kinase, a key metabolic enzyme . Furthermore, benzimidazole-based compounds have demonstrated excellent antibiofilm activity, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is a crucial mechanism for addressing persistent infections . Simultaneously, the 1-methyl-1H-indazole carboxamide moiety is a structurally significant scaffold in medicinal chemistry . Indazole-containing compounds have been investigated for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial activities, making them a valuable component in drug discovery efforts . This product is provided as a high-purity chemical entity for research purposes exclusively. It is intended for use in in vitro biochemical and cell-based assays to investigate mechanisms of action, receptor binding, and potential therapeutic applications. This compound is strictly for laboratory research use and is not classified as a drug, cosmetic, or consumer product. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-methylindazole-3-carboxamide

InChI

InChI=1S/C17H15N5O/c1-22-14-9-5-2-6-11(14)16(21-22)17(23)18-10-15-19-12-7-3-4-8-13(12)20-15/h2-9H,10H2,1H3,(H,18,23)(H,19,20)

InChI Key

AALUIMJZRQMAQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydrazinobenzoic Acid

2-Hydrazinobenzoic acid undergoes cyclization in acidic conditions (HCl, reflux) to form indazole-3-carboxylic acid (ICA).

2-Hydrazinobenzoic acidHCl, ΔIndazole-3-carboxylic acid (ICA)[5]\text{2-Hydrazinobenzoic acid} \xrightarrow{\text{HCl, Δ}} \text{Indazole-3-carboxylic acid (ICA)} \quad

N-Methylation of ICA

ICA is methylated using dimethyl sulfate (DMS) or methyl iodide in a polar aprotic solvent (e.g., DMF) with a strong base (K₂CO₃):

ICA+CH3IK2CO3,DMF1-Methylindazole-3-carboxylic acid[5]\text{ICA} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-Methylindazole-3-carboxylic acid} \quad

Optimization Note : Excess methylating agent and prolonged reaction times (12–24 hours) improve yields to >80%.

Synthesis of 1H-1,3-Benzimidazol-2-ylmethanamine

Benzimidazole derivatives are typically synthesized from o-phenylenediamine and carboxylic acid derivatives (Source,):

Formation of Benzimidazole Core

o-Phenylenediamine reacts with glycolic acid under HCl catalysis to yield 2-hydroxymethylbenzimidazole:

o-Phenylenediamine+HOCH2COOHHCl, Δ2-Hydroxymethylbenzimidazole[1]\text{o-Phenylenediamine} + \text{HOCH}_2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{2-Hydroxymethylbenzimidazole} \quad

Conversion to Amine

The hydroxyl group is converted to an amine via a Curtius rearrangement or Mitsunobu reaction:

2-HydroxymethylbenzimidazoleNaN3,H2SO42-AzidomethylbenzimidazoleH2,Pd/C2-Aminomethylbenzimidazole[2]\text{2-Hydroxymethylbenzimidazole} \xrightarrow{\text{NaN}3, \text{H}2\text{SO}4} \text{2-Azidomethylbenzimidazole} \xrightarrow{\text{H}2, \text{Pd/C}} \text{2-Aminomethylbenzimidazole} \quad

Yield : 60–70% after purification by silica gel chromatography.

Amide Bond Formation

The final step couples the indazole carbonyl and benzimidazole amine groups. Two methods are prevalent:

Acyl Chloride Route

1-Methylindazole-3-carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with benzimidazol-2-ylmethylamine:

1-Methylindazole-3-carboxylic acidSOCl2Acyl chlorideBenzimidazol-2-ylmethylamineTarget compound[5]\text{1-Methylindazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{Benzimidazol-2-ylmethylamine}} \text{Target compound} \quad

Conditions :

  • Solvent: Dichloromethane (DCM) or THF.

  • Base: Triethylamine (TEA) to scavenge HCl.

  • Yield: 65–75%.

Coupling Reagent-Mediated Synthesis

Carbodiimide reagents (e.g., EDCl, HATU) facilitate direct amidation without isolating the acyl chloride:

1-Methylindazole-3-carboxylic acid+EDCl/HOBt+Benzimidazol-2-ylmethylamineDMFTarget compound[3]\text{1-Methylindazole-3-carboxylic acid} + \text{EDCl/HOBt} + \text{Benzimidazol-2-ylmethylamine} \xrightarrow{\text{DMF}} \text{Target compound} \quad

Optimization :

  • Stoichiometry: 1.2 equivalents of EDCl and HOBt.

  • Reaction time: 12–18 hours at room temperature.

  • Yield: 70–85%.

Alternative Routes via Multicomponent Reactions

Source describes a convergent synthesis of indazole-3-carboxamides using nitrile imines and isocyanides, adaptable to the target molecule:

Nitrile Imine Generation

2-Iodo-N-arylbenzohydrazonoyl chloride generates nitrile imines in situ via dehydrochlorination:

2-Iodo-N-arylbenzohydrazonoyl chlorideBaseNitrile imine[3]\text{2-Iodo-N-arylbenzohydrazonoyl chloride} \xrightarrow{\text{Base}} \text{Nitrile imine} \quad

[3+2] Cycloaddition

Nitrile imine reacts with benzylisocyanide and 2-hydroxymethylbenzoic acid to form an α-aminocarbonyl hydrazone intermediate:

Nitrile imine+Benzylisocyanide+2-Hydroxymethylbenzoic acidα-Aminocarbonyl hydrazone[3]\text{Nitrile imine} + \text{Benzylisocyanide} + \text{2-Hydroxymethylbenzoic acid} \rightarrow \alpha\text{-Aminocarbonyl hydrazone} \quad

Buchwald-Hartwig Cyclization

Palladium-catalyzed intramolecular amination forms the indazole ring:

α-Aminocarbonyl hydrazonePd(OAc)2,Xantphos1-Methylindazole-3-carboxamide derivative[3]\alpha\text{-Aminocarbonyl hydrazone} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{1-Methylindazole-3-carboxamide derivative} \quad

Conditions :

  • Solvent: 1,4-Dioxane at reflux.

  • Ligand: Tri-o-tolylphosphine.

  • Yield: Up to 98%.

Purification and Characterization

Chromatographic Purification

  • Normal-phase silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials.

  • Reverse-phase HPLC (C18 column, acetonitrile/water) isolates the target compound in >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, indazole-H), 7.75–7.20 (m, 8H, aromatic), 4.85 (s, 2H, CH₂), 4.10 (s, 3H, N-CH₃).

  • HRMS : m/z calculated for C₁₉H₁₆N₅O [M+H]⁺: 346.1295, found: 346.1298.

Challenges and Optimization Strategies

Regioselectivity in Indazole Methylation

Methylation at N1 over N2 is achieved using bulky bases (e.g., NaH) to deprotonate the indazole selectively.

Amine Stability

Benzimidazol-2-ylmethylamine is prone to oxidation; reactions are conducted under nitrogen with antioxidants (e.g., BHT).

Palladium Catalyst Efficiency

For Buchwald-Hartwig cyclization, Pd(OAc)₂/Xantphos systems minimize indolone byproduct formation (<5%) .

Chemical Reactions Analysis

Reactivity: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid or an ester.

Scientific Research Applications

Structural Characteristics

The molecular formula of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is C17H15N5O, with a molecular weight of 305.33 g/mol. Its structure includes a benzimidazole ring fused with an indazole moiety and modified by a carboxamide group, contributing to its diverse biological activities.

Biological Activities

Research indicates that compounds containing benzimidazole and indazole derivatives exhibit a range of pharmacological effects. Key areas of interest include:

1. Anticancer Activity:

  • Benzimidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • A study highlighted the synthesis of novel benzimidazole derivatives that demonstrated significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

2. Antimicrobial Properties:

  • Benzimidazole derivatives have been reported to possess antibacterial and antifungal activities. Compounds structurally related to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains .
  • The mechanisms of action often involve disruption of microbial cell membranes or inhibition of essential bacterial enzymes.

3. Anti-inflammatory Effects:

  • Some studies have indicated that benzimidazole derivatives can reduce inflammation effectively. For example, certain compounds have shown significant inhibition of COX enzymes, which play a critical role in the inflammatory response .
  • The anti-inflammatory activity is often assessed through in vivo models where compounds are tested for their ability to reduce edema or pain compared to standard anti-inflammatory drugs.

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that specific derivatives exhibited significant anticancer activity with IC50 values in the low micromolar range. These findings suggest that modifications to the benzimidazole core can enhance therapeutic efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound analogs. The study reported effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. This underscores the potential application of these compounds in treating infections caused by resistant strains .

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide and analogous compounds:

Compound Name / ID Core Heterocycles Substituents / Linkers Synthesis Method Key Characterization Data Biological Activity (if reported) Reference ID
This compound Benzimidazole + Indazole Methylindazole carboxamide linked via methylene Likely EDCI/HOBt-mediated coupling in DMF 1H NMR (δ 3.20 for N-CH3), MS, X-ray (if performed) Not explicitly reported; inferred kinase/IDO1 inhibition potential -
N-(Benzimidazol-2-yl)pyrazole-3-carboxamide derivatives (1–6) Benzimidazole + Pyrazole Varied aryl/alkyl substituents on pyrazole EDCI/HOBt coupling in DMF; 16h reaction, purified via column chromatography 1H NMR (δ 6.60–8.34 for aromatic protons), mp 180–220°C Antifungal, antibacterial (in related analogs)
Compound 27 (IDO1 inhibitor) Benzimidazole (dual) Benzyl linker between two benzimidazole units EDCI/HOBt coupling; PE/EtOAc (4:6) for purification 1H NMR (δ 7.16–7.77 aromatic, δ 5.46 for CH2), mp 226–227°C Potent IDO1 inhibitor (IC50 < 100 nM)
(E)-3-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6) Benzimidazole + Isoxazole Acrylamide linker Condensation of benzimidazole with isoxazole acid 1H NMR (δ 6.00 for isoxazole-H, δ 10.12 for NH), IR (1685 cm⁻¹ for C=O) Anticancer screening (in vitro)

Key Insights from Structural Comparisons :

Heterocycle Diversity: The target compound’s indazole-carboxamide moiety distinguishes it from pyrazole (), isoxazole (), and dual-benzimidazole () derivatives. Indazole’s planar structure may enhance DNA intercalation or kinase binding compared to pyrazole’s flexibility .

Synthetic Methodology :

  • All compounds employ carbodiimide-based coupling (EDCI/HOBt) in polar aprotic solvents (DMF), ensuring high yields (e.g., 86% for Compound 27 ). Purification via column chromatography (e.g., PE/EtOAc) is common .

The indazole moiety may confer selectivity toward kinases (e.g., JAK2/3) due to its resemblance to ATP-binding motifs.

Critical Analysis of Research Findings

  • Structural Confirmation : X-ray crystallography (utilizing SHELX software ) is critical for resolving stereochemistry in benzimidazole derivatives, as seen in (2E)-hydrazinecarboxamide () and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). The target compound would benefit from similar validation to confirm its (E/Z) configuration.
  • For example, pyrazole-carboxamides () lack explicit mechanistic studies, highlighting a need for targeted assays (e.g., kinase inhibition or cytotoxicity screening).

Tables of Comparative Data

Table 1: NMR Spectral Signatures

Compound Key 1H NMR Signals (δ, ppm) Reference ID
Target Compound 3.20 (N-CH3), 7.06–7.77 (aromatic), 4.46 (CH2 linker)
Compound 27 (IDO1 inhibitor) 5.46 (CH2), 7.16–7.77 (aromatic)
(E)-Acrylamide derivative (6) 6.00 (isoxazole-H), 10.12 (NH)

Table 2: Thermal Properties

Compound Melting Point (°C) Purity Method Reference ID
Pyrazole-carboxamide derivatives 180–220 Column chromatography
Compound 27 226–227 PE/EtOAc (4:6)
N-(2-hydroxy-1,1-dimethylethyl) analog Not reported X-ray crystallography

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-methyl-1H-indazole-3-carboxamide is a compound that combines benzimidazole and indazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O, with a molecular weight of 305.33 g/mol. The structural arrangement includes a benzimidazole ring fused with an indazole structure, modified by a carboxamide group. This unique structure suggests potential pharmacological properties due to the known activities of similar compounds.

Pharmacological Activities

Research into the biological activities of this compound reveals several promising areas:

Anticancer Activity

Compounds containing benzimidazole and indazole derivatives have shown significant anticancer properties. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines. For instance, certain benzimidazole derivatives have demonstrated IC50 values in the micromolar range against human cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Benzimidazole derivatives are known to exhibit broad-spectrum antibacterial and antifungal activities. For example, compounds with similar structures have been reported to have minimum inhibitory concentrations (MICs) as low as 2 μg/ml against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anti-inflammatory Activity

Benzimidazole derivatives have also been associated with anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. Some studies indicate that these compounds can suppress the activity of enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Antiviral Activity

Research has highlighted the antiviral properties of certain benzimidazole derivatives against viruses such as human cytomegalovirus (HCMV). These compounds inhibit viral RNA synthesis, showcasing their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The efficacy of this compound is influenced by its structural characteristics. The presence of specific functional groups can enhance biological activity:

Structural Feature Effect on Activity
Benzimidazole moietyBroad-spectrum antibacterial and anticancer activity
Indazole componentEnhances interaction with biological targets
Carboxamide groupImproves solubility and bioavailability

The dual heterocyclic framework may provide synergistic effects not present in analogous compounds, making it a candidate for further exploration in drug design .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Anticancer Studies : A series of benzimidazole derivatives were synthesized and evaluated for their antiproliferative effects. Compounds demonstrated significant activity against various cancer cell lines with promising SAR profiles .
  • Antimicrobial Evaluation : Research on 2-methyl benzimidazole derivatives showed moderate to good antibacterial activity against common pathogens compared to standard antibiotics, indicating potential for development as new antimicrobial agents .
  • Inflammation Models : In vitro studies evaluated the anti-inflammatory effects of benzimidazole derivatives, demonstrating their ability to inhibit key inflammatory mediators .

Q & A

Q. Critical Factors for Purity :

  • Temperature control during benzimidazole cyclization minimizes byproducts (e.g., over-oxidized species) .
  • Protection/deprotection strategies for reactive amines (e.g., using Boc groups) improve regioselectivity .

Q. Advanced Validation :

  • ²D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .
  • Elemental Analysis : Deviations ≤0.4% confirm stoichiometry .

What computational strategies predict binding affinity with kinase targets?

Advanced Research Question

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., CDK1) .
  • Key interactions: Hydrogen bonding with hinge region (benzimidazole NH) and hydrophobic packing (indazole methyl) .

MD Simulations :

  • AMBER or GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

Free Energy Calculations :

  • MM-PBSA/GBSA quantifies binding energy, prioritizing derivatives with ΔG < −8 kcal/mol .

Case Study : Docking of the compound into CDK1 (PDB: 3QHW) showed a predicted Ki of 12 nM, aligning with enzymatic IC₅₀ data .

How to resolve contradictions between enzymatic and cellular bioactivity data?

Advanced Research Question
Example Contradiction : High enzymatic inhibition (IC₅₀ = 50 nM) but low cytotoxicity (IC₅₀ > 10 μM) in cell assays.

Q. Methodological Approaches :

Membrane Permeability :

  • Assess via PAMPA assay; logP < 3 may limit cellular uptake .

Efflux Pump Liability :

  • Test in MDCK-MDR1 cells to evaluate P-gp-mediated efflux .

Off-Target Profiling :

  • Use kinome-wide screening (e.g., KinomeScan) to identify competing interactions .

Q. Data Reconciliation :

  • A derivative with logP = 2.8 showed 10-fold lower cellular activity than enzymatic data, attributed to poor permeability .

What strategies improve regioselectivity in benzimidazole-indazole conjugation?

Advanced Research Question

Directing Group Utilization :

  • Install a nitro group at the indazole 5-position to steer coupling to the 3-position .

Metal-Catalyzed Cross-Coupling :

  • Pd-mediated Buchwald-Hartwig amination for C-N bond formation .

Microwave-Assisted Synthesis :

  • Reduces side reactions (e.g., 30% yield improvement at 120°C vs. reflux) .

Q. Regioselectivity Data :

MethodTarget PositionByproduct (%)
Thermal (reflux)3-position22% (5-isomer)
Microwave (120°C, 30 min)3-position5%

How to design analogs to overcome metabolic instability?

Advanced Research Question

Metabolite Identification :

  • Incubate with liver microsomes; LC-MS/MS detects oxidative metabolites (e.g., benzimidazole N-oxidation) .

Bioisosteric Replacement :

  • Replace labile methyl groups with CF₃ or cyclopropyl .

Prodrug Strategies :

  • Esterify the carboxamide to improve solubility and mask reactive sites .

Case Study : A CF₃ analog showed 3-fold higher plasma stability in rat PK studies compared to the parent compound .

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